Superior In Vivo Onset of Action and pH Elevation vs. Esomeprazole
In a direct head-to-head comparison in a conscious dog model, soraprazan demonstrated superiority to the proton pump inhibitor esomeprazole in both the onset of action and the extent and duration of intragastric pH elevation [1].
| Evidence Dimension | Onset of action and pH elevation duration |
|---|---|
| Target Compound Data | Rapid and sustained pH elevation |
| Comparator Or Baseline | Esomeprazole (PPI) |
| Quantified Difference | Superior onset of action; greater extent and duration of pH elevation (qualitative superiority) |
| Conditions | In vivo pH-metry in conscious, pentagastrin-stimulated fistula dog |
Why This Matters
This direct in vivo superiority over a widely used clinical PPI underscores soraprazan's value for studies requiring rapid and sustained acid suppression, a key differentiator for translational research models.
- [1] Simon WA, et al. Soraprazan: setting new standards in inhibition of gastric acid secretion. J Pharmacol Exp Ther. 2007 Jun;321(3):866-74. View Source
